Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate chemical properties
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate chemical properties
An In-depth Technical Guide to Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate: Properties, Synthesis, and Application
Executive Summary
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate, often abbreviated as EHATA, is a pivotal chemical intermediate in the pharmaceutical industry. Its structure, combining a 2-aminothiazole ring with an α-hydroxyimino acetate moiety, serves as a critical side-chain precursor for numerous third-generation cephalosporin antibiotics. These antibiotics, including blockbuster drugs like Cefotaxime, Ceftriaxone, and Cefixime, are indispensable in treating severe bacterial infections. The presence of the (Z)-oxyimino group provides significant stability against β-lactamase enzymes, a common mechanism of bacterial resistance, while the 2-aminothiazole ring enhances the antibacterial spectrum. This guide provides a comprehensive technical overview of EHATA, detailing its chemical properties, established synthesis protocols, reactivity, analytical characterization, and its foundational role in the structure-activity relationship of modern cephalosporins, tailored for researchers and professionals in drug development.
Molecular Identity and Structure
Proper identification is crucial for regulatory and research purposes. EHATA is most commonly known by its CAS Number and is predominantly used as the (Z)-isomer, which is critical for its biological activity in the final antibiotic structure.
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IUPAC Name: ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
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Common Synonyms: EHATA, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate
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CAS Number: 64485-82-1 (for Z-isomer), 60845-81-0 (for unspecified isomer)
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Molecular Formula: C₇H₉N₃O₃S
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InChIKey: BTEPYCPXBCCSDL-YHYXMXQVSA-N (Z-isomer)
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Canonical SMILES: CCOC(=O)/C(=N\O)/C1=CSC(=N1)N
Caption: 2D Structure of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate.
Physicochemical and Computed Properties
The physical and chemical properties of EHATA are essential for process development, handling, and storage. The compound is typically an off-white to light tan solid with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.
| Property | Value | Source(s) |
| Molecular Weight | 215.23 g/mol | |
| Appearance | Off-White to Light Tan Solid | ChemicalBook |
| Melting Point | 195-197 °C (lit.) | Sigma-Aldrich |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| pKa (Predicted) | 9.53 ± 0.70 | ChemicalBook |
| XLogP3-AA (Computed) | 1.8 | PubChem |
| Topological Polar Surface Area | 126 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Manufacturing
The industrial synthesis of EHATA is a well-established multi-step process that begins with simple starting materials. The core strategy involves the sequential formation of the α-hydroxyimino acetate functionality followed by the construction of the 2-aminothiazole ring.
Causality of Experimental Choices: The choice of a Hantzsch-type thiazole synthesis is a classic and efficient method for constructing this heterocyclic ring. The initial nitrosation (oximation) of an active methylene compound like ethyl acetoacetate is a standard procedure to install the oxime group. Subsequent halogenation at the α-position activates the carbon for nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization.
A common synthetic pathway is outlined below:
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Oximation: Ethyl acetoacetate is reacted with sodium nitrite in an acidic medium (e.g., sulfuric or acetic acid) to form 2-hydroxyimino ethyl acetoacetate. This reaction introduces the crucial oxime functionality.
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Halogenation: The intermediate from step 1 is then halogenated, typically using bromine or sulfuryl chloride. This installs a leaving group on the carbon adjacent to the ketone, priming it for cyclization.
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Cyclization (Hantzsch Thiazole Synthesis): The halogenated intermediate is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon, and subsequent intramolecular condensation and dehydration forms the 2-aminothiazole ring, yielding the final product, EHATA.
Caption: General workflow for the synthesis of EHATA.
Detailed Experimental Protocol (Exemplary)
The following protocol is a synthesized representation based on established patent literature and should be adapted and optimized under controlled laboratory conditions.
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Step 1: Oximation Reaction
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To a stirred solution of sodium nitrite in purified water in a three-necked flask, cool the mixture to 10-15 °C.
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Slowly add ethyl acetoacetate to the solution while maintaining the temperature.
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Add 50% concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature does not exceed 15 °C.
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After the addition is complete, continue stirring for an additional 3-5 hours.
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Extract the aqueous solution twice with a suitable organic solvent (e.g., chloroform).
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Combine the organic phases and remove the solvent under reduced pressure to yield crude 2-hydroxyimino ethyl acetoacetate.
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Step 2: Bromination Reaction
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Gently warm the crude product from Step 1 to 30-40 °C.
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Slowly add bromine dropwise over 3-5 hours, maintaining the temperature of the reaction system.
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Continue to stir for 1-3 hours after the addition is complete to yield 4-bromo-2-hydroxyimino ethyl acetoacetate. This intermediate is often used directly in the next step without extensive purification.
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Step 3: Ring-Closure Reaction
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Dissolve the crude brominated intermediate and thiourea in a solvent such as methanol at 20-30 °C.
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The reaction is typically rapid. Monitor completion using Thin Layer Chromatography (TLC).
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Upon completion, the product may precipitate from the solution or can be isolated by removing the solvent under vacuum.
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The resulting solid is filtered, washed with a cold solvent, and dried to yield EHATA. Further purification can be achieved by recrystallization.
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Chemical Reactivity and Profile
The reactivity of EHATA is dominated by its three primary functional groups: the 2-amino group, the α-hydroxyimino (oxime) group, and the ethyl ester.
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2-Amino Group: This is the most significant site for its application. The amino group is a potent nucleophile that is used to acylate the C7-amine of the 7-aminocephalosporanic acid (7-ACA) or related cephalosporin cores. This reaction forms the amide bond that constitutes the critical side-chain of the final antibiotic drug. Before this acylation, the carboxylic acid of the corresponding acid form of EHATA is typically activated (e.g., as an acid chloride or with a coupling agent).
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α-Hydroxyimino Group: The oxime hydroxyl group can be alkylated (e.g., methylated or substituted with larger groups) to modulate the antibiotic's properties, such as its pharmacokinetic profile and stability against β-lactamases. The syn (or Z) stereochemistry of the oxime is crucial for potent antibacterial activity.
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Ethyl Ester: The ester group serves as a protecting group for the carboxylic acid during the synthesis. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is then activated for coupling with the cephalosporin nucleus.
Application in Drug Development: A Cornerstone for Cephalosporins
The discovery that the 7-acylamino side chain of cephalosporins could be chemically modified was a watershed moment in antibiotic development. The introduction of the 2-(2-aminothiazol-4-yl)-acetamido moiety, derived from EHATA, was a particularly transformative advance, leading to the third generation of cephalosporins.
Structure-Activity Relationship (SAR) Insights:
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Potency and Spectrum: The 2-aminothiazole ring is a key pharmacophore that confers high affinity for penicillin-binding proteins (PBPs), the target enzymes for β-lactam antibiotics. This enhanced binding leads to potent antibacterial activity, particularly against Gram-negative bacteria.
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β-Lactamase Stability: The α-hydroxyimino group, especially in its (Z)-configuration and often alkylated (e.g., as a methoxyimino group), provides steric hindrance that protects the adjacent β-lactam ring from hydrolysis by many β-lactamase enzymes. This is the primary reason for the extended spectrum of activity of third-generation cephalosporins against resistant bacteria.
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Modulation of Properties: By modifying the R-group on the oxime (derived from the hydroxyl of EHATA), drug developers can fine-tune the compound's properties. For instance, adding a carboxylic acid group, as in Ceftazidime, enhances activity against Pseudomonas aeruginosa.
Caption: Relationship between EHATA's structural features and antibiotic efficacy.
Analytical Characterization
Rigorous analytical control is necessary to ensure the purity and identity of EHATA for use in GMP (Good Manufacturing Practice) environments.
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), a singlet for the thiazole ring proton (around 6.5-7.0 ppm), a broad singlet for the amino (-NH₂) protons, and a singlet for the oxime hydroxyl (-OH) proton.
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¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the ester and the oxime carbon, as well as signals corresponding to the carbons of the thiazole ring and the ethyl group.
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FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to N-H stretching of the amino group (around 3300-3400 cm⁻¹), O-H stretching of the oxime (broad, around 3200 cm⁻¹), C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=N stretching of the oxime and thiazole ring (around 1620-1660 cm⁻¹).
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of EHATA and related impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol, run in an isocratic or gradient mode. Detection is typically performed using a UV detector at a wavelength where the thiazole chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).
Safety and Handling
EHATA is an irritant and requires careful handling in a laboratory or manufacturing setting. Personal protective equipment (PPE) is mandatory.
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GHS Hazard Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements (Selected):
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P261: Avoid breathing dust.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.
References
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
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ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
- Ochiai, M., et al. (1980). Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)
